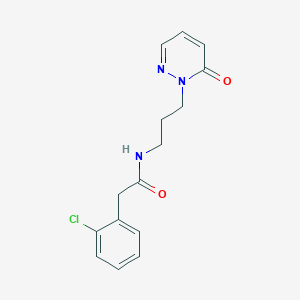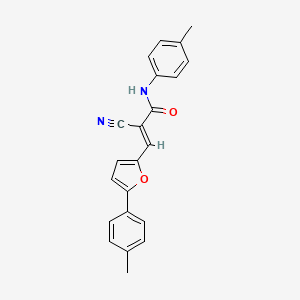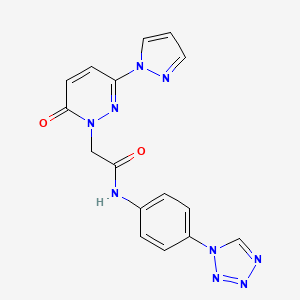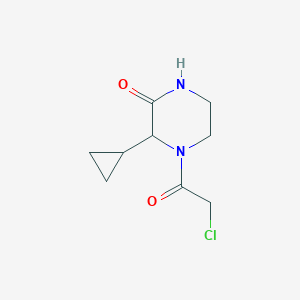![molecular formula C24H23FN6O2S B2862856 N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide CAS No. 897619-66-8](/img/structure/B2862856.png)
N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including an amide, a triazole, a pyridazine, and a thioether. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound’s structure suggests it could have interesting electronic properties. The presence of multiple nitrogen atoms in the triazole and pyridazine rings could make these parts of the molecule electron-rich. The sulfur atom in the thioether group could also contribute to the compound’s electronic properties .Aplicaciones Científicas De Investigación
Anti-Cancer Agent
The structural complexity of the compound indicates potential as an anti-cancer agent . Compounds with similar triazolo and thiadiazine moieties have been studied for their cytotoxic activities against various cancer cell lines . The presence of a carboxamide functionality is essential in many clinically approved anticancer drugs. This compound could be investigated for its efficacy in inhibiting cancer cell growth, particularly in breast cancer, where similar structures have shown promise .
PARP-1 and EGFR Inhibition
The compound’s structure suggests it may serve as a dual inhibitor for PARP-1 (Poly (ADP-ribose) polymerase 1) and EGFR (Epidermal Growth Factor Receptor), which are significant targets in cancer therapy . PARP-1 is involved in DNA repair, and its inhibition can lead to the death of cancer cells, while EGFR is a critical receptor in cell signaling and its inhibition can prevent cancer proliferation.
Antibacterial and Antifungal Activities
Compounds with 1,2,4-triazole rings have been found to possess antibacterial and antifungal properties . This compound could be synthesized and tested for its minimum inhibitory concentrations (MICs) against various bacterial strains such as Staphylococcus aureus and Escherichia coli , as well as fungal strains like Candida albicans .
Anti-Inflammatory Properties
The compound’s analogs have shown significant anti-inflammatory activities, which could make it a candidate for the development of new anti-inflammatory drugs . Its efficacy could be compared with commercial anti-inflammatory agents to assess its potential.
Molecular Docking Studies
Molecular docking studies could be conducted to predict the interaction of this compound with various biological targets. These studies can provide insights into the binding disposition of the compound within the active sites of target proteins, which is crucial for drug design and development .
Mecanismo De Acción
The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more information, it’s difficult to predict the mechanism of action for this compound .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O2S/c1-2-16-3-9-19(10-4-16)27-22(32)15-34-23-12-11-20-28-29-21(31(20)30-23)13-14-26-24(33)17-5-7-18(25)8-6-17/h3-12H,2,13-15H2,1H3,(H,26,33)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPQQFDSHSDRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-ynamide](/img/structure/B2862779.png)

![N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2862781.png)






![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2862792.png)

![[(3-Methoxyphenyl)methyl]urea](/img/structure/B2862795.png)